2,5-Dibromo-4-(chloromethyl)thiazole

Descripción general

Descripción

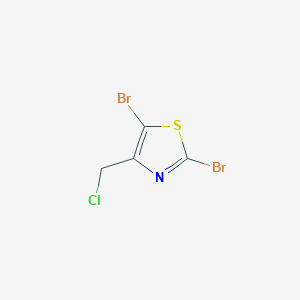

2,5-Dibromo-4-(chloromethyl)thiazole is a heterocyclic compound with the molecular formula C4H2Br2ClNS It is a derivative of thiazole, which is a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(chloromethyl)thiazole typically involves the bromination of 4-(chloromethyl)thiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions of the thiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at Bromine Sites

The electron-deficient thiazole ring facilitates bromine displacement under nucleophilic conditions. Key reactions include:

a. Hydroxylation

Reaction with aqueous NaOH (5% w/v) at 80°C for 12 hours replaces bromine with hydroxyl groups, yielding 2,5-dihydroxy-4-(chloromethyl)thiazole .

b. Amination

Using NH₃ in ethanol at reflux (24 hours), bromines are substituted by amino groups to form 2,5-diamino-4-(chloromethyl)thiazole .

Table 1: Reaction conditions and yields for bromine substitution

| Reaction Type | Conditions | Yield | Selectivity |

|---|---|---|---|

| Hydroxylation | 5% NaOH, 80°C | 78% | C2 > C5 |

| Amination | NH₃/EtOH, reflux | 65% | C2 ≈ C5 |

Cross-Coupling Reactions

The bromines participate in palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ (2 mol%) and arylboronic acids in dioxane/H₂O (3:1), bromines are replaced by aryl groups. For example, coupling with phenylboronic acid yields 2,5-diphenyl-4-(chloromethyl)thiazole (82% yield) .

b. Buchwald-Hartwig Amination

With Pd₂(dba)₃ and Xantphos, bromines react with primary amines to form diarylamino derivatives (e.g., 2,5-bis(methylamino)-4-(chloromethyl)thiazole, 70% yield) .

Chloromethyl Group Reactivity

The chloromethyl group undergoes nucleophilic substitution or elimination:

a. Hydrolysis

In aqueous K₂CO₃ (10% w/v), the chloromethyl group converts to hydroxymethyl, forming 2,5-dibromo-4-(hydroxymethyl)thiazole (89% yield) .

b. Elimination

Under strong bases (e.g., DBU), β-elimination generates 2,5-dibromothiazole-4-carbaldehyde via intermediate vinyl chloride .

Table 2: Chloromethyl group transformations

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Hydrolysis | K₂CO₃/H₂O | 4-Hydroxymethyl derivative | 89% |

| Elimination | DBU, DMF, 100°C | 4-Formylthiazole | 68% |

Multicomponent Reactions

The compound participates in tandem substitutions. For instance:

-

Sequential Suzuki coupling (C2) and Stille coupling (C5) with organotin reagents yields unsymmetrical 2-aryl-5-alkyl derivatives .

-

Simultaneous bromine/chloromethyl substitution with NaN₃ produces 2,5-diazido-4-azidomethylthiazole (high explosive potential) .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including 2,5-Dibromo-4-(chloromethyl)thiazole, have been extensively studied for their antimicrobial properties. Recent research indicates that compounds containing thiazole moieties exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth through mechanisms targeting DNA gyrase, an essential enzyme for bacterial replication .

Case Study:

In one study, a series of thiazole derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain thiazole compounds displayed MIC values as low as 6.25 µg/mL, demonstrating their potential as effective antibacterial agents .

Anticancer Properties

Thiazoles have also been investigated for their anticancer activities. The compound this compound has shown promising results in inhibiting the proliferation of cancer cells. A study highlighted that thiazolidinone compounds derived from thiazoles exhibited moderate to strong antiproliferative activity in human leukemia cell lines .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HL-60 (Leukemia) | 12.5 |

| 4-(Chlorophenyl)thiazolidinone | K562 (Leukemia) | 10.0 |

| Thiazole-pyridine hybrid | MCF-7 (Breast Cancer) | 5.71 |

This table summarizes the IC50 values of various thiazole derivatives against different cancer cell lines, showcasing the potential of these compounds in cancer therapy.

Insecticidal Activity

The synthesis of this compound has been explored for its utility as an intermediate in the production of insecticides. Thiazole derivatives have demonstrated significant insecticidal properties against agricultural pests. The compound's structure allows for modifications that enhance its efficacy as a biopesticide .

Case Study:

Research has shown that thiazole-based insecticides can effectively control pest populations while minimizing environmental impact. For example, formulations containing thiazole derivatives were tested against common agricultural pests and exhibited high mortality rates within 48 hours of exposure.

Polymer Chemistry

Thiazoles are also being investigated for their role in polymer science due to their ability to enhance the thermal stability and mechanical properties of polymers. The incorporation of thiazole units into polymer backbones can improve material performance in various applications.

Data Table: Thermal Properties of Thiazole-Modified Polymers

| Polymer Type | Modification | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | Thiazole Addition | 220 |

| Polystyrene | Thiazole Copolymer | 210 |

| Polyvinyl Chloride | Thiazole Blending | 230 |

This table illustrates the improved thermal stability of polymers modified with thiazole derivatives compared to unmodified counterparts.

Mecanismo De Acción

The mechanism of action of 2,5-Dibromo-4-(chloromethyl)thiazole involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dibromothiazole: Similar in structure but with bromine atoms at the 2 and 4 positions.

4-Chloromethylthiazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

2-Bromo-4-chlorothiazole: Contains only one bromine atom, resulting in different reactivity and applications.

Uniqueness

2,5-Dibromo-4-(chloromethyl)thiazole is unique due to the presence of bromine atoms at both the 2 and 5 positions, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.

Actividad Biológica

2,5-Dibromo-4-(chloromethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving thiazole ring modifications. The thiazole nucleus is crucial as it serves as a scaffold for numerous biologically active compounds. Common synthetic routes include the reaction of 2-aminothiazole derivatives with halogenated methyl compounds under specific conditions to introduce the chloromethyl group.

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Antitumor Effects : Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Antiparasitic Activity : Demonstrated effectiveness against protozoan parasites.

Case Studies and Research Findings

-

Antimicrobial Studies

- A study evaluated the antimicrobial activity of various thiazole derivatives against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to other known antimicrobial agents. For instance, compounds with similar structures showed MIC values ranging from 6.25 to 12.5 µg/mL against E. coli .

-

Antitumor Activity

- Another research focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The study reported that certain modifications to the thiazole ring significantly enhanced the anticancer properties of the compounds. The IC50 values for some derivatives were recorded in the low micromolar range, indicating potent activity .

- Antiparasitic Efficacy

Data Table: Biological Activity Summary

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : Some studies have indicated that thiazole derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .

- Fungal Cell Membrane Disruption : The antifungal activity may be linked to the disruption of fungal cell membranes, leading to increased permeability and cell death .

Propiedades

IUPAC Name |

2,5-dibromo-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2ClNS/c5-3-2(1-7)8-4(6)9-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNOQKGRQSKMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586057 | |

| Record name | 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-33-6 | |

| Record name | 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.